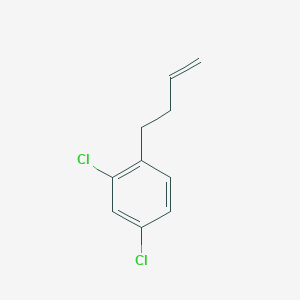

4-(2,4-Dichlorophenyl)-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

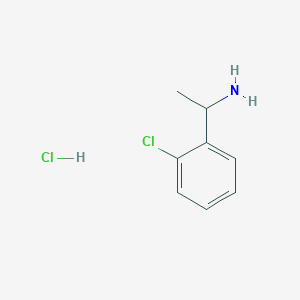

2,4-Dichlorophenyl compounds are a group of organic compounds which contain a phenyl ring substituted with two chlorine atoms and various other functional groups . They are used in the synthesis of various chemicals and can be found in certain pesticides .

Synthesis Analysis

The synthesis of 2,4-dichlorophenyl compounds often involves the chlorination of phenol . Other methods might involve complex organic reactions .Molecular Structure Analysis

The molecular structure of 2,4-dichlorophenyl compounds depends on the specific compound. For example, 2,4-dichlorophenylacetic acid has a molecular weight of 205.03 g/mol .Chemical Reactions Analysis

2,4-Dichlorophenyl compounds can undergo various chemical reactions, depending on their specific structure and the conditions .Physical And Chemical Properties Analysis

2,4-Dichlorophenyl compounds have diverse physical and chemical properties. For example, 2,4-dichlorophenol is a white solid that is mildly acidic .Wissenschaftliche Forschungsanwendungen

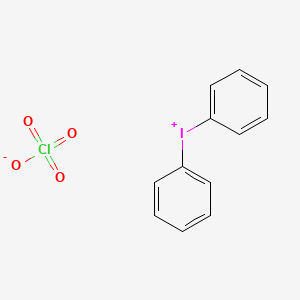

Photogeneration and Reactivity of Arylated Products

4-(2,4-Dichlorophenyl)-1-butene and its derivatives have been studied in the context of photochemistry, particularly regarding the generation and reactivity of aryl cations from aromatic halides. A study by Protti et al. (2004) investigated the photogeneration of 4-hydroxy(methoxy)phenyl cation and its addition to pi nucleophiles, demonstrating its potential for synthesizing arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

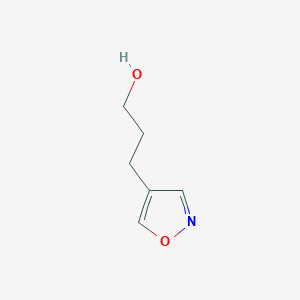

Hydrogenation of Alkadienes

The compound is also relevant in the study of hydrogenation processes. For instance, Grant et al. (1978) focused on the hydrogenation of 1,3-butadiene, yielding products like 1-butene, indicating the role of similar compounds in catalytic processes (Grant, Moyes, & Wells, 1978).

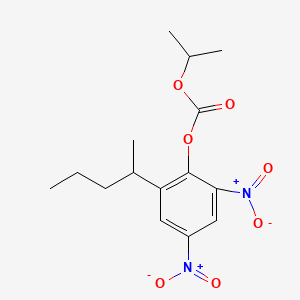

Electrochemical Preparation and Reactions

Uneyama et al. (1983) explored the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, demonstrating its utility in electrochemical reactions and the potential for synthesis of functionalized compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Catalytic and Synthetic Applications

Other studies have focused on the role of similar compounds in catalytic and synthetic applications. For example, the formation of 1,4-disilyl-2-butenes catalyzed by a titanocene complex, as investigated by Watabe et al. (2001), highlights the compound's relevance in the synthesis of complex organic molecules (Watabe, Terao, & Kambe, 2001).

Applications in Organic Synthesis

Additionally, research has explored the use of similar compounds in various organic synthesis processes. For instance, the formation of 1,2-dioxanes using manganese compounds by Nishino et al. (1991) showcases the compound's utility in the synthesis of cyclic organic structures (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).

Phase Transfer Catalysis

Moreover, the compound has been studied in the context of phase transfer catalysis, as in the work by Gorjizadeh and Sayyahi (2011) on the synthesis of alkyl thiocyanates, indicating its potential in enhancing the efficiency of chemical reactions (Gorjizadeh & Sayyahi, 2011).

Electrochemical Synthesis with CO2

The electrochemical synthesis of carboxylic acids from alkenes using nickel-organic mediators, including CO2, as studied by Bringmann and Dinjus (2001), also underscores the compound's importance in electrochemical applications (Bringmann & Dinjus, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-but-3-enyl-2,4-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLGFWJSOANONN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600235 |

Source

|

| Record name | 1-(But-3-en-1-yl)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3047-22-1 |

Source

|

| Record name | 1-(But-3-en-1-yl)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)